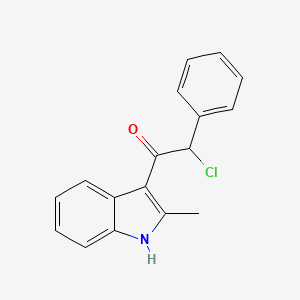

2-chloro-1-(2-methyl-1H-indol-3-yl)-2-phenylethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

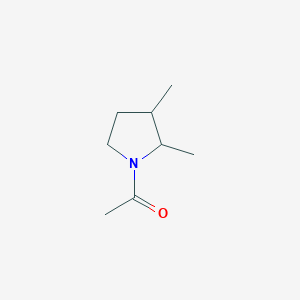

2-chloro-1-(2-methyl-1H-indol-3-yl)-2-phenylethanone is a chemical compound with the molecular formula C11H10ClNO and a molecular weight of 207.656 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of 2-chloro-1-(2-methyl-1H-indol-3-yl)-2-phenylethanone consists of an indole ring (a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring), a phenyl ring (a cyclic group of atoms with the formula C6H5), and a ketone group (a functional group with the structure R2C=O, where R can be a variety of carbon-containing substituents) .Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Techniques : Innovative methods for synthesizing related compounds, such as 1-aryl-2,2-dichloroethanones, have been developed, highlighting a convenient and efficient approach that could potentially be applied to the synthesis of 2-chloro-1-(2-methyl-1H-indol-3-yl)-2-phenylethanone, offering yields of 48-89% depending on the substituent nature in the aryl group (Terent’ev et al., 2004).

Chemical Properties and Reactions : The study of 2-chloro-1-phenylethanone provided insights into molecular structure and conformational composition, which are crucial for understanding the reactivity and potential applications of structurally similar compounds like 2-chloro-1-(2-methyl-1H-indol-3-yl)-2-phenylethanone. Gas-phase electron diffraction and theoretical calculations have been used to determine the structure and conformation, revealing a mixture of conformers with different orientations of the C-Cl bond in relation to the carbonyl group (Aarset & Hagen, 2005).

Biocatalysis and Organic Transformations : The asymmetric reduction of 2-chloro-1-phenylethanone by marine fungi illustrates the potential of biocatalysis in modifying compounds to achieve desired properties or derivatives. This example shows the conversion of a structurally related compound to (S)-(-)-2-chloro-1-phenylethanol, demonstrating the versatility of enzymatic reactions in organic synthesis (Rocha et al., 2009).

Safety And Hazards

The compound is classified as dangerous with the signal word “Danger”. It has the hazard statement H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name |

2-chloro-1-(2-methyl-1H-indol-3-yl)-2-phenylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO/c1-11-15(13-9-5-6-10-14(13)19-11)17(20)16(18)12-7-3-2-4-8-12/h2-10,16,19H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKSBVTRTWANRJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)C(C3=CC=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-1-(2-methyl-1H-indol-3-yl)-2-phenylethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfonyl]-1-propanone](/img/structure/B2614890.png)

![2-(4-chlorophenoxy)-2-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide](/img/structure/B2614892.png)

![4-Methyl-2-[(oxan-2-yl)methoxy]pyridine](/img/structure/B2614896.png)

![1-[4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2614901.png)

![1-[(2-Chloro-6-fluorophenyl)methyl]-2-methylimidazole](/img/structure/B2614904.png)

![(2-(2-chlorophenyl)-4-((3-fluorobenzyl)thio)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2614909.png)

![N-methyl-3-{[methyl(4-methylphenyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B2614913.png)